molecular formula C18H15N3O2S B10998626 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10998626
M. Wt: 337.4 g/mol
InChI Key: MHYJSKNEMBMYLX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 2,3-dihydrobenzofuran moiety linked via an acetamide bridge to a 4-(pyridin-2-yl)-1,3-thiazol-2-yl group.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H15N3O2S/c22-17(10-12-4-5-13-6-8-23-16(13)9-12)21-18-20-15(11-24-18)14-3-1-2-7-19-14/h1-5,7,9,11H,6,8,10H2,(H,20,21,22)

InChI Key

MHYJSKNEMBMYLX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation

The benzofuran-derived acetic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. The resulting acyl chloride is reacted with 4-(pyridin-2-yl)-1,3-thiazol-2-amine in the presence of triethylamine (TEA) to form the acetamide bond (Scheme 2).

Conditions :

  • Molar ratio : 1:1.2 (acid chloride:amine).

  • Solvent : Dry tetrahydrofuran (THF) or dichloromethane.

  • Temperature : 0°C to room temperature.

Yield : 82–89% after column chromatography (silica gel, ethyl acetate/hexane).

Direct Amidation via Coupling Reagents

Alternatively, the carboxylic acid and amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method avoids handling corrosive acyl chlorides and achieves comparable yields (80–85%).

Optimization of Reaction Conditions

Comparative studies highlight the impact of solvents, bases, and catalysts on reaction efficiency:

Parameter Condition 1 Condition 2 Optimal Choice
Solvent EthanolDMFDMF
Base Sodium ethoxideTriethylamineSodium ethoxide
Temperature (°C) 80 (reflux)25 (room temp)80
Yield (%) 756882–89

Key findings :

  • DMF enhances solubility of intermediates, reducing reaction time.

  • Sodium ethoxide outperforms TEA in deprotonating the amine nucleophile.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/DMF) or column chromatography. Characterization relies on spectroscopic methods:

  • IR : Amide C=O stretch at 1640–1670 cm⁻¹.

  • ¹H NMR : Benzofuran protons at δ 6.7–7.2 ppm; thiazole protons at δ 7.8–8.1 ppm.

  • MS : Molecular ion peak at m/z 378 (M⁺).

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds containing thiazole and benzofuran moieties. For instance:

  • A study demonstrated that derivatives similar to this compound exhibited significant anticonvulsant activity in picrotoxin-induced seizure models. The structure-activity relationship (SAR) indicated that modifications to the thiazole and benzofuran components could enhance efficacy against seizures .
  • In another investigation, compounds with similar structural frameworks were tested against maximal electroshock-induced seizures (MES) in mice, showing promising results in preventing seizure spread at effective doses .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • Research has shown that thiazole-pyridine hybrids exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that thiazole-pyridine hybrids demonstrated IC₅₀ values lower than that of standard anticancer agents like 5-fluorouracil .
  • The compound was evaluated for its antiproliferative activity against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with results indicating significant growth inhibition .

Case Studies

Study Findings Reference
Anticonvulsant ActivityDemonstrated efficacy in MES model; structure modifications led to enhanced activity
Anticancer PropertiesSignificant cytotoxicity against MCF-7 and HepG2 cell lines; IC₅₀ values compared favorably with standard treatments
SAR AnalysisIdentified key structural elements contributing to biological activity; electron-withdrawing groups enhanced potency

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues in the Thiazole-Acetamide Family

Several compounds share structural similarities with the target molecule, differing primarily in substituents on the thiazole ring or the aryl/heteroaryl groups attached to the acetamide. Key examples include:

N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
  • Structure : Features a coumarin (2-oxo-2H-chromen-3-yl) group instead of dihydrobenzofuran.
  • Synthesis: Prepared via acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one with acetyl chloride in chloroform .
  • Application : Intermediate in synthesizing benzothiazepines, indicating utility in heterocyclic chemistry .
Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)
  • Structure : Substitutes dihydrobenzofuran with a 4-hydroxy-3-methoxyphenyl group.
  • Activity: Non-selective COX-1/COX-2 inhibitor (IC50 = 9.01 ± 0.01 mM) with anti-inflammatory properties .
3,4,5-Trimethoxy-N-[4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide
  • Structure : Replaces pyridin-2-yl with a substituted indole and adds trimethoxybenzamide.
  • Significance : Highlights the role of lipophilic substituents in modulating binding affinity .
Telaglenastat (N-[6-(4-{5-[2-(Pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide)
  • Structure : Incorporates thiadiazole and pyridazine rings, increasing complexity.

Pharmacological Activity Comparison

Compound Name Key Structural Features Biological Activity Reference
Target Compound Dihydrobenzofuran + pyridin-2-yl-thiazole Not explicitly reported (inferred COX/LOX modulation)
Compound 6a 4-Hydroxy-3-methoxyphenyl-thiazole Non-selective COX-1/COX-2 inhibitor
Compound 6b 2-Methoxyphenol-thiazole Selective COX-2 inhibitor
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Coumarin-thiazole Synthetic intermediate for benzothiazepines
Telaglenastat Thiadiazole + pyridazine Clinical-stage candidate

Key Findings :

  • The pyridin-2-yl group in the target compound may enhance interactions with hydrophobic enzyme pockets, similar to COX/LOX inhibitors .
  • Dihydrobenzofuran’s rigid structure could improve metabolic stability compared to coumarin or phenyl analogues .
  • Thiadiazole-containing derivatives (e.g., telaglenastat) demonstrate the impact of heterocycle variation on therapeutic targeting .

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide (CAS Number: 1574483-81-0) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OSC_{18}H_{20}N_4OS, with a molecular weight of approximately 344.45 g/mol. The structure consists of a benzofuran moiety linked to a thiazole and pyridine, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that thiazole and benzofuran derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

In vitro studies have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL for these pathogens, indicating moderate antibacterial potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis75
Escherichia coli100
Pseudomonas aeruginosa100

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

Results indicated that the compound exhibits cytotoxic effects with IC50 values below 30 µM in these cell lines, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa25
MCF-728

The proposed mechanism involves the interaction of the compound with specific cellular targets:

  • Enzyme Inhibition : The thiazole moiety may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The compound may bind to specific receptors involved in apoptosis pathways, promoting cancer cell death.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of similar compounds within the same class:

  • Study on Thiazole Derivatives : A research article highlighted the efficacy of thiazole-based compounds against various cancer types, establishing a structure-activity relationship (SAR) that emphasizes the importance of substituents on the thiazole ring for enhanced activity .
  • Antimicrobial Testing : Another study reported that derivatives containing benzofuran structures exhibited significant antimicrobial properties, with some compounds showing better efficacy than standard antibiotics .
  • Cytotoxicity Evaluation : A recent investigation into related benzofuran derivatives revealed promising results against leukemia cell lines, suggesting that modifications in the benzofuran structure could lead to enhanced anticancer activity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of acetamide derivatives like 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide?

  • Methodological Answer : Synthesis optimization requires multi-step protocols involving thioamide/acylation reactions, temperature control (e.g., 60–80°C for cyclization), and solvent selection (e.g., DMF or dichloromethane). Catalysts like triethylamine or Pd-based systems improve yield and selectivity. Reaction progress should be monitored via TLC or HPLC .
  • Example Protocol :

  • Step 1: Coupling of 2,3-dihydrobenzofuran-6-yl acetic acid with 4-(pyridin-2-yl)-1,3-thiazol-2-amine using EDCI/HOBt.
  • Step 2: Cyclization under reflux in toluene with catalytic acetic acid.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., benzofuran protons at δ 6.8–7.2 ppm, pyridyl-thiazole NH at δ 10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₁₉H₁₆N₂O₂S: 360.0932).
  • X-ray Crystallography : Resolves stereochemistry, as seen in analogous thiazole-pyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, pyridyl-thiazole moieties show high electron affinity, favoring interactions with enzymatic targets .
  • Reaction Path Search : Tools like GRRM or SCINE automate transition-state identification, reducing trial-and-error synthesis (e.g., optimizing cyclization barriers in benzofuran-thiazole systems) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?

  • Methodological Answer :

  • Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR or JAK2) to validate selectivity, as conflicting data often arise from off-target effects .
  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify outliers. For example, discrepancies in IC₅₀ values may correlate with assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can researchers elucidate the mechanism of action for this compound in cellular systems?

  • Methodological Answer :

  • Proteomic Profiling : SILAC-based mass spectrometry identifies binding partners (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., pyridyl-thiazole binding to ATP pockets) .
  • Gene Knockdown Studies : CRISPR/Cas9 targeting suspected pathways (e.g., MAPK/ERK) confirms functional relevance .

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary across studies for acetamide derivatives?

  • Methodological Answer :

  • Solvent Polarity : Solubility in DMSO vs. aqueous buffers affects reported stability. For example, thiazole-acetamides degrade faster in PBS (pH 7.4) than in DMSO .
  • Degradation Pathways : LC-MS/MS identifies hydrolytic byproducts (e.g., cleavage of the acetamide bond under acidic conditions) .

Experimental Design Tables

Parameter Optimized Condition Evidence Source
Cyclization Temperature70°C (toluene, 12 h)
CatalystTriethylamine (2 equiv)
PurificationSilica gel (EtOAc/hexane, 3:7)
Bioassay pH7.4 (PBS buffer)

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